5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzenethiol in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((4-Bromophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(4-((4-Methylphenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(4-((4-Nitrophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
What sets 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group can enhance its ability to interact with certain biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
6501-04-8 |
---|---|
Molecular Formula |
C14H9ClN2O2S3 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H9ClN2O2S3/c15-10-3-7-12(8-4-10)22(18,19)11-5-1-9(2-6-11)13-16-17-14(20)21-13/h1-8H,(H,17,20) |
InChI Key |
ITCSPBVADVIWKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.